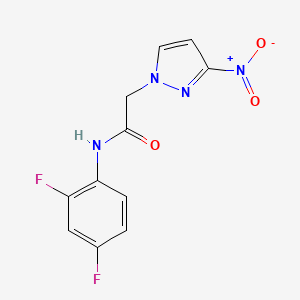![molecular formula C19H19N5O4S B11091460 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11091460.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound with a unique structure. Let’s break down its name:
N-(2,3-dihydro-1,4-benzodioxin-6-yl): This part of the compound contains a benzodioxin ring system, which is a fused six-membered ring with two oxygen atoms. The “2,3-dihydro” prefix indicates that the benzodioxin ring is partially saturated.
2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}: This segment includes a tetrazole ring (a five-membered ring containing four nitrogen atoms) connected to a phenyl group via a sulfur atom.
acetamide: The compound terminates with an acetamide functional group.
Preparation Methods
The synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can vary, but here’s a general outline:
Benzodioxin Formation: Start by synthesizing the benzodioxin ring. This can involve cyclization of suitable precursors under specific conditions.
Tetrazole Synthesis: Introduce the tetrazole ring by reacting an appropriate precursor (such as an amine) with a tetrazole-forming reagent.
Sulfanyl Group Addition: Attach the sulfanyl group to the tetrazole ring.
Acetamide Formation: Finally, convert the terminal functional group to an acetamide.
Industrial production methods may involve optimization of these steps for efficiency and scalability.
Chemical Reactions Analysis
Oxidation: The benzodioxin moiety can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction of the tetrazole ring or other functional groups may occur.
Substitution: The phenyl group can participate in substitution reactions, such as electrophilic aromatic substitution.
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has diverse applications:
Medicinal Chemistry: It may serve as a lead compound for drug development due to its unique structure.
Biological Studies: Researchers explore its interactions with enzymes, receptors, or cellular pathways.
Industry: It could find use in materials science or as a building block for other compounds.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, enzymes) and modulating cellular processes. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
: Example reference. : Another example reference.
Properties
Molecular Formula |
C19H19N5O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H19N5O4S/c1-2-26-15-6-4-14(5-7-15)24-19(21-22-23-24)29-12-18(25)20-13-3-8-16-17(11-13)28-10-9-27-16/h3-8,11H,2,9-10,12H2,1H3,(H,20,25) |
InChI Key |
MTSSBRHBJNMJOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-6,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11091378.png)
![(4Z)-4-benzylidene-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B11091384.png)
![N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11091393.png)


![3-[(1,1,2,2-tetrafluoroethyl)sulfanyl]-2-(trifluoromethyl)-4a,5,8,8a-tetrahydro-4H-5,8-methanochromen-4-one](/img/structure/B11091400.png)
![(7aR)-3-(4-methoxyphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11091419.png)
![(10Z)-10-(4-methoxy-3-nitrobenzylidene)-7-(3-methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B11091426.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11091431.png)
![1-(4-bromophenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11091433.png)
![6,6'-(thiophen-2-ylmethanediyl)bis[7-hydroxy-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one]](/img/structure/B11091438.png)
![2-(3,4,5-Trimethoxy-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one](/img/structure/B11091439.png)
![3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11091440.png)
![Benzo[1,3]dioxol-5-yl-(6-furan-2-yl-4-methyl-[1,5,2]dioxazinan-2-yl)-methanone](/img/structure/B11091448.png)
